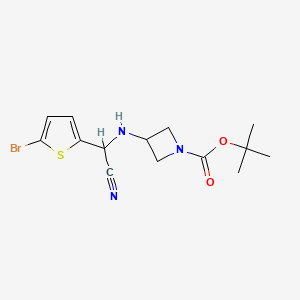
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tert-butyl ester, a bromothiophene ring, a cyano group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 5-bromothiophene.
Introduction of the Cyano Group: The bromothiophene intermediate is then reacted with a suitable cyanating agent to introduce the cyano group.
Azetidine Ring Formation: The cyano-substituted bromothiophene is then reacted with an azetidine derivative under appropriate conditions to form the azetidine ring.
Esterification: Finally, the tert-butyl ester group is introduced through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives.
Reduction Reactions: Amino-substituted azetidine derivatives.
Oxidation Reactions: Sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The unique electronic properties of the bromothiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano group can act as a hydrogen bond acceptor, while the bromothiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((4-bromophenyl)(cyano)methyl)amino)azetidine-1-carboxylate
- Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate is unique due to the presence of the bromothiophene ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors.
Properties
Molecular Formula |
C14H18BrN3O2S |
|---|---|
Molecular Weight |
372.28 g/mol |
IUPAC Name |
tert-butyl 3-[[(5-bromothiophen-2-yl)-cyanomethyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrN3O2S/c1-14(2,3)20-13(19)18-7-9(8-18)17-10(6-16)11-4-5-12(15)21-11/h4-5,9-10,17H,7-8H2,1-3H3 |
InChI Key |
JOXADXSFWGREPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















